Product packaging for Henpentacontane-1,2-diol(Cat. No.:CAS No. 192127-00-7)

Henpentacontane-1,2-diol

Cat. No.: B12565637
CAS No.: 192127-00-7
M. Wt: 749.4 g/mol
InChI Key: JRRFQALYEQNDHA-UHFFFAOYSA-N
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Description

Henpentacontane-1,2-diol is a long-chain aliphatic diol with the molecular formula C51H104O2 . As a high molecular weight compound featuring terminal hydroxyl groups, it is a subject of interest in specialized materials science and chemical synthesis research. Researchers value this diol as a potential building block or modifier in the development of novel polymers, such as polyesters or polyurethanes, where its long hydrocarbon chain can influence material properties like flexibility, crystallinity, and hydrophobicity . Its structural characteristics also make it a candidate for investigation in surface science, particularly in the study of surfactants and lubricants with unique self-assembly properties. This compound is provided for research and development purposes exclusively. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H104O2 B12565637 Henpentacontane-1,2-diol CAS No. 192127-00-7

Properties

CAS No.

192127-00-7

Molecular Formula

C51H104O2

Molecular Weight

749.4 g/mol

IUPAC Name

henpentacontane-1,2-diol

InChI

InChI=1S/C51H104O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-51(53)50-52/h51-53H,2-50H2,1H3

InChI Key

JRRFQALYEQNDHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CO)O

Origin of Product

United States

Synthetic Methodologies and Biogenesis of Henpentacontane 1,2 Diol and Analogous Very Long Chain Vicinal Diols

Chemoenzymatic and Stereoselective Synthetic Approaches for 1,2-Diols with Extended Aliphatic Chains

The chemical synthesis of very long-chain 1,2-diols like henpentacontane-1,2-diol presents significant challenges due to the length of the carbon chain. However, several advanced methodologies have been developed to achieve this with high precision and stereocontrol.

Advanced Dihydroxylation Reactions of Long-Chain Alkenes

The oxidation of alkenes to vicinal diols is a cornerstone of organic synthesis. organicreactions.org For long-chain alkenes, methods like the Sharpless asymmetric dihydroxylation have become indispensable. This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to produce vicinal diols from alkenes with high enantioselectivity. nih.govwikipedia.org The choice of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) as the ligand dictates the stereochemical outcome of the reaction. wikipedia.org This method is highly site-selective, favoring the reaction at the most electron-rich double bond in a polyunsaturated substrate. wikipedia.org

The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the diol. wikipedia.org For efficient synthesis, a mixture known as "AD-mix" is often used, which contains potassium osmate, a chiral ligand (like (DHQD)2PHAL or (DHQ)2PHAL), and potassium ferricyanide (B76249) as the re-oxidant. nih.gov

Hydrolysis and Ring-Opening of Corresponding Very Long-Chain Epoxides

An alternative and effective route to very long-chain 1,2-diols is through the ring-opening of corresponding epoxides. Epoxides can be hydrolyzed to vicinal diols under both acidic and basic conditions. ucalgary.caucalgary.ca Hot water can act as a modest acid catalyst, reactant, and solvent in these hydrolysis reactions. organic-chemistry.org The ring-opening is a nucleophilic substitution reaction where the nucleophile attacks the epoxide ring, leading to the breaking of a C-O bond. ucalgary.caucalgary.ca This process typically results in a trans configuration of the resulting diol due to the backside attack of the nucleophile. ucalgary.ca

Enzymatic hydrolysis of epoxides using epoxide hydrolases offers a green and highly selective method for producing enantiopure epoxides and vicinal diols. nih.govacs.org These enzymes are cofactor-independent and can exhibit high enantio- and regioselectivity. nih.govacs.org

Enantioselective and Diastereoselective Synthesis Strategies for this compound

Achieving high enantioselectivity and diastereoselectivity is crucial in the synthesis of complex molecules like this compound. The Sharpless asymmetric dihydroxylation is a prime example of an enantioselective method for producing vicinal diols. nih.gov While this method is highly effective for creating syn-diols, the synthesis of anti-diols from cis-1,2-disubstituted alkenes can be more challenging. nih.gov

Other strategies for the enantioselective synthesis of vicinal diols include enzymatic approaches. For instance, butanediol (B1596017) dehydrogenase from Saccharomyces cerevisiae can be used for the synthesis of chiral (R,R)-diols. asm.org Chemoenzymatic methods, which combine chemical and enzymatic steps, can also be employed to produce optically active diols with high enantiomeric excess. researchgate.net

Catalytic Systems Development for Efficient Vicinal Hydroxylation of Ultra-Long Aliphatic Substrates

The development of efficient catalytic systems is essential for the vicinal hydroxylation of ultra-long aliphatic substrates. Osmium tetroxide is a highly reliable reagent for the dihydroxylation of alkenes, but its toxicity and expense necessitate its use in catalytic amounts with a co-oxidant. organicreactions.org

Recent research has focused on developing more sustainable and efficient catalytic systems. For example, nickel(II) complexes combined with peracids have shown effectiveness in catalyzing the hydroxylation of saturated hydrocarbons. nih.gov These systems are thought to involve high-valent metal-oxo intermediates as the active oxidizing species. nih.gov Furthermore, direct C-H activation and hydroxylation of unactivated aliphatic bonds represent a powerful, albeit challenging, transformation. nih.gov Nature's enzymatic systems, such as cytochrome P450, which can rapidly and selectively hydroxylate aliphatic C-H bonds, serve as an inspiration for the development of synthetic catalysts. nih.gov

Enzymatic and Microbial Biosynthesis Pathways for Very Long-Chain Diols

In nature, very long-chain diols are synthesized through complex enzymatic pathways found in various organisms, including microbes and plants. These pathways offer a sustainable alternative to chemical synthesis.

Investigation of Putative Enzymatic Systems Responsible for Terminal and Mid-Chain Hydroxylation in Long-Chain Alkanes/Fatty Acids

The biosynthesis of long-chain diols often begins with the hydroxylation of long-chain alkanes or fatty acids. This initial step is typically catalyzed by a class of enzymes known as alkane hydroxylases. frontiersin.org These enzymes insert an oxygen atom from molecular oxygen into the alkane chain. frontiersin.org

Several types of alkane hydroxylases have been identified in microorganisms:

Cytochrome P450 monooxygenases (CYPs): These are frequently found in microorganisms that degrade medium-chain alkanes. frontiersin.org In yeast, for example, the CYP52 family is involved in the ω-oxidation of n-alkanes and fatty acids to produce α,ω-dicarboxylic acids. frontiersin.org

Integral membrane non-heme iron monooxygenases (e.g., AlkB): These are also common in bacteria that metabolize medium-chain alkanes. frontiersin.org

LadA: A unique long-chain alkane hydroxylase from the thermophilic bacterium Geobacillus thermodenitrificans NG80-2 can oxidize alkanes from C15 to C36. frontiersin.org

The initial hydroxylation can occur at the terminal (ω) position or at sub-terminal (mid-chain) positions. frontiersin.org For instance, P450BM-3 from Bacillus megaterium hydroxylates fatty acids at the ω-1, ω-2, and ω-3 positions. nih.gov Following the initial hydroxylation to a primary alcohol, further oxidation steps by alcohol and aldehyde dehydrogenases can lead to the formation of a fatty acid, which then enters the β-oxidation pathway. frontiersin.org In some cases, a second hydroxylation event can occur, leading to the formation of a diol.

In plants, very-long-chain fatty acids (VLCFAs) are crucial components of membrane lipids and precursors for cuticular waxes and suberin. nih.gov The biosynthesis of long-chain alkyl diols in phytoplankton like Nannochloropsis spp. is thought to involve fatty acid elongases (FAEs) and polyketide synthases (PKSs). researchgate.netoup.comnih.gov

Metabolic Engineering Strategies for the De Novo Production of Ultra-Long-Chain Diols

The de novo production of ultra-long-chain diols through metabolic engineering is an emerging field of biotechnology, primarily leveraging well-characterized microbial chassis like Escherichia coli and insights from the native algal producers. While the heterologous production of shorter-chain diols is well-documented, engineering pathways for compounds with very long alkyl chains (C28 and longer) presents unique challenges. nih.govbit.edu.cn Current strategies are largely theoretical and based on combining known enzymatic functions.

A plausible metabolic engineering strategy would involve several key modules:

Enhancement of Precursor Supply: The biosynthesis of long-chain diols originates from the fatty acid synthesis (FAS) pathway. Therefore, the initial step involves upregulating the production of precursor fatty acids, typically C14-C18 acyl-ACPs or acyl-CoAs. This can be achieved by overexpressing key genes in the FAS pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).

Introduction of Elongation Machinery: To achieve ultra-long chains, a heterologous fatty acid elongation (FAE) system must be introduced and optimized. This system iteratively adds two-carbon units to the growing acyl chain. The genes for FAEs could be sourced from organisms known to produce very long-chain fatty acids.

Hydroxylation and Reduction Steps: A critical step is the introduction of specific hydroxylase enzymes to install the hydroxyl groups. The enzymes responsible for the mid-chain hydroxylation in algae are not fully characterized, but polyketide synthases (PKSs) are thought to play a role in forming 3-OH-fatty acids, which could be precursors. nih.govoup.com Following hydroxylation, a terminal reduction of the carboxylic acid group to an alcohol is required. This can be accomplished by a multi-enzyme system, often involving a carboxylic acid reductase (CAR) and endogenous aldehyde reductases of the host organism. nih.gov

Challenges in this approach include maintaining the balance of cofactor supply (NADPH and ATP), preventing the degradation of intermediates by native host pathways like β-oxidation, and ensuring the efficient expression and function of heterologous membrane-bound enzymes such as FAEs.

Characterization of Microorganisms and Algal Species as Potential Producers of Long-Chain Diols

Several species of microalgae, particularly within the class Eustigmatophyceae, have been identified as natural producers of LCDs. The genus Nannochloropsis is among the most studied in this regard. oup.commdpi.com These algae are considered promising candidates for sustainable production of chemical feedstocks due to their high growth rates and lipid content. oup.com

The LCDs found in these organisms are typically not vicinal (1,2-) diols but rather have a primary alcohol at the C1 position and a secondary alcohol at a mid-chain position (e.g., C13, C15). researchgate.net The abundance and specific composition of these diols can be influenced by environmental and culture conditions such as light, salinity, and nutrient availability, although studies suggest they are stable structural components rather than storage lipids. researchgate.net

Table 1: Characterization of Nannochloropsis Species as Long-Chain Diol Producers

Species Predominant Diol Structures Chain Lengths Key Findings
Nannochloropsis oceanica 1,15-Diols C30-C32 Shows the highest abundance of LCDs among tested species. researchgate.net Production of LCDs increases significantly in the dark. nih.gov
Nannochloropsis gaditana 1,15-Diols C30-C32 LCD production also observed to increase during dark incubation. nih.gov

Elucidation of Precursor Fatty Acids and Lipid Pathways Leading to this compound Architectures

While pathways leading to this compound are uncharacterized, studies on analogous C28-C32 diols in Nannochloropsis have provided a putative biosynthetic pathway. nih.gov The biosynthesis of these very long-chain compounds begins with shorter, common fatty acids.

Proposed Biosynthetic Pathway: The conversion of C14-C18 fatty acids to C30-C32 diols is thought to occur via a pathway involving elongation, hydroxylation, and reduction, though the precise enzymatic machinery is still under investigation. nih.govciteab.com

Elongation/Condensation: The initial C14-C18 fatty acid chains are significantly elongated. Genomic and transcriptomic analyses suggest that this is not a simple reversal of β-oxidation but a more complex process. Two potential mechanisms are considered:

Condensation: A head-to-head condensation of two fatty acid molecules. However, no enzymatic evidence for this pathway has been found. nih.gov

Elongation/Hydroxylation: A stepwise elongation process. This is considered more likely and is supported by the identification of relevant genes. nih.gov

Key Enzyme Families:

Polyketide Synthases (PKSs): Nannochloropsis genomes contain multiple PKS genes. It is hypothesized that a specific type of PKS may catalyze incomplete fatty acid elongations, leading to the formation of 3-hydroxy fatty acid intermediates. nih.govoup.com

Fatty Acid Elongases (FAEs): These enzymes are crucial for extending the chain length of the fatty acid precursors or the hydroxylated intermediates to their final C30-C32 length. nih.govoup.com

Reduction: The final step is the reduction of the terminal carboxylic acid group of the long-chain hydroxy fatty acid to a primary alcohol, yielding the diol. The specific reductases responsible for this conversion in algae have not yet been identified. nih.govoup.com

The current model suggests that a C14 or C16 fatty acid is hydroxylated and then elongated to produce the final LCHFA, which is subsequently reduced to form the corresponding LCD. researchgate.net

Table 2: Proposed Steps and Enzymes in Long-Chain Diol Biosynthesis in Nannochloropsis

Step Proposed Mechanism Potential Key Enzymes Precursor/Intermediate Product
1. Initiation Fatty Acid Synthesis Fatty Acid Synthase (FAS) Acetyl-CoA C14-C18 Fatty Acids
2. Hydroxylation & Elongation Incomplete elongation leading to a hydroxylated intermediate, followed by further elongation. Polyketide Synthase (PKS), Fatty Acid Elongases (FAEs) C14-C18 Fatty Acids C30-C32 Long-Chain Hydroxy Fatty Acids (LCHFAs)

Advanced Analytical and Structural Elucidation Methodologies for Henpentacontane 1,2 Diol

High-Resolution Mass Spectrometry (HRMS) Techniques for Isomeric Differentiation and Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of complex lipids like henpentacontane-1,2-diol, offering precise mass measurements that aid in elemental composition determination. researchgate.net For a molecule with the chemical formula C₅₁H₁₀₄O₂, HRMS can confirm the molecular weight with high accuracy, distinguishing it from other potential compounds with similar nominal masses.

Tandem mass spectrometry (MS/MS) is instrumental in pinpointing the location of functional groups within a molecule. nationalmaglab.org When analyzing this compound, a common strategy involves chemical derivatization, such as the formation of trimethylsilyl (B98337) (TMS) ethers, to enhance volatility and direct fragmentation pathways. nih.govresearchgate.net

Upon subjecting the derivatized this compound to collision-induced dissociation (CID), characteristic fragmentation patterns for vicinal diols are expected. wikipedia.orgwikipedia.org The primary cleavage occurs at the C-C bond between the two oxygen-bearing carbons. This alpha-cleavage is a hallmark of vicinal diols and results in the formation of specific fragment ions that are diagnostic for the 1,2-diol structure. The precise masses of these fragments, as determined by HRMS, can confirm the vicinal nature of the diol and rule out other positional isomers.

Table 1: Predicted Key MS/MS Fragmentation Ions for TMS-Derivatized this compound

Fragment Ion Predicted m/z Structural Information Yielded
[M - CH₃]⁺ Very High Loss of a methyl group from TMS ether
[C₄₉H₉₉-CH(OTMS)]⁺ High Cleavage adjacent to the diol
[CH(OTMS)-CH₂(OTMS)]⁺ Moderate Ion containing the derivatized diol moiety

Note: The m/z values are theoretical and would be confirmed by high-resolution mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

While mass spectrometry provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete and unambiguous structural and stereochemical assignment of this compound.

Due to the extensive overlap of signals from the numerous methylene (B1212753) (-CH₂-) groups in the long aliphatic chain of this compound, one-dimensional (1D) ¹H NMR spectra provide limited structural detail. nih.gov Therefore, a suite of two-dimensional (2D) NMR experiments is essential for a comprehensive analysis. iranchembook.irresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity from the methine protons of the diol along the aliphatic chain, confirming the linear nature of the carbon backbone. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This is crucial for assigning the ¹³C chemical shifts of the carbons in the long chain, which are often poorly resolved in a 1D ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This can be used to confirm the connectivity around the diol and at the termini of the alkyl chain. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the relative stereochemistry of the diol. The spatial proximity of the protons on the two stereocenters will result in characteristic cross-peaks, helping to assign the syn or anti configuration.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Protons and Carbons in this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH(OH)- 3.4 - 4.0 65 - 75
-CH₂- (adjacent to diol) 1.4 - 1.6 30 - 35
Bulk -CH₂- 1.2 - 1.4 28 - 30

Note: These are general ranges and can be influenced by solvent and temperature. pitt.edu

The stereochemistry of the 1,2-diol moiety can be further investigated by analyzing the changes in chemical shifts upon changing the NMR solvent. thieme-connect.de Solvents capable of hydrogen bonding, such as pyridine-d₅ or DMSO-d₆, can interact differently with the hydroxyl groups of different stereoisomers, leading to measurable changes in the chemical shifts of nearby protons. nih.govresearchgate.net By comparing the solvent-induced shifts to those of known long-chain diols, it may be possible to deduce the relative stereochemistry of the diol in this compound.

For studying the conformational properties and solid-state structure of this compound, cryogenic and solid-state NMR techniques can be employed.

Cryogenic NMR: At cryogenic temperatures, the molecular motions of the long aliphatic chain are significantly reduced. nih.govcolumbia.edu This can lead to a sharpening of the NMR signals and allow for the observation of distinct conformers that may be in rapid exchange at room temperature. This technique can provide insights into the preferred conformations of the molecule in solution. lu.sechalmers.se

Solid-State NMR: Solid-state NMR is a powerful technique for characterizing the structure of crystalline or amorphous solid samples. nih.govnih.gov For this compound, solid-state NMR could be used to study the packing of the molecules in the solid state, the conformation of the aliphatic chain, and the hydrogen bonding network of the diol moieties.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from complex matrices and for the assessment of its purity. The choice of method is dictated by the compound's high molecular weight and low volatility.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the high molecular weight and polarity of this compound make its direct analysis by GC-MS challenging due to its low volatility. To overcome this, derivatization is an essential step to increase its volatility and thermal stability.

Derivatization: The most common derivatization technique for long-chain diols is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS) are typically used. This process significantly reduces the polarity and increases the volatility of the diol, allowing it to be analyzed by GC.

GC-MS Parameters Optimization:

Column Selection: A non-polar or medium-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is often employed for the separation of silylated long-chain diols. These columns provide good resolution and thermal stability.

Injector and Temperature Programming: A high-temperature injector is necessary to ensure the complete vaporization of the high-boiling TMS-derivatized diol. A temperature program with a slow ramp rate is crucial for achieving good separation from other long-chain compounds.

Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrum of the TMS-derivatized this compound will show characteristic fragmentation patterns, including ions resulting from the cleavage of the C-C bond between the two silylated hydroxyl groups, which can help to confirm the position of the diol functionality.

A hypothetical GC-MS analysis of silylated this compound could yield the following results:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 320 °C
Oven Program 100 °C (1 min), ramp to 320 °C at 5 °C/min, hold for 20 min
Carrier Gas Helium
Derivatizing Agent BSTFA with 1% TMCS
Expected Retention Time > 40 min
Key Mass Fragments (m/z) [M-15]+, characteristic cleavage ions

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, allowing for its analysis in its intact form or as a non-volatile derivative.

Intact Analysis: Reversed-phase liquid chromatography (RPLC) using a C18 or C30 column can be employed for the separation of this compound. The long alkyl chain provides sufficient retention on these columns. A gradient elution with a mobile phase consisting of a mixture of organic solvents like methanol (B129727), acetonitrile, and isopropanol (B130326) with a small amount of water is typically used.

Ionization Techniques:

Atmospheric Pressure Chemical Ionization (APCI): APCI is often preferred for non-polar to moderately polar compounds that are thermally stable enough to be vaporized in the ion source. It is generally more suitable for the analysis of long-chain alcohols and diols compared to electrospray ionization.

Electrospray Ionization (ESI): ESI can also be used, particularly if the diol is derivatized to introduce a more easily ionizable group. Adduct formation with ions such as sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+) is common in ESI for alcohols.

Mass Detection: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is advantageous for accurate mass measurement, enabling the determination of the elemental composition of the intact molecule.

ParameterValue
LC Column C18, 150 mm x 2.1 mm ID, 3.5 µm particle size
Mobile Phase A Water
Mobile Phase B Methanol/Isopropanol (80:20, v/v)
Gradient 80% to 100% B over 20 min
Ionization Source APCI, positive ion mode
Expected [M+H]+ Calculated for C51H104O2

Supercritical fluid chromatography (SFC) utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure. It offers advantages for the separation of high molecular weight, non-polar compounds and is particularly effective in resolving isomers.

Advantages for this compound Analysis:

High Efficiency: The low viscosity and high diffusivity of supercritical CO2 lead to higher chromatographic efficiency and faster separations compared to LC.

Enhanced Resolution: SFC can provide superior resolution of positional isomers of long-chain diols.

Compatibility with MS: SFC can be readily coupled with mass spectrometry (SFC-MS), providing both separation and identification capabilities.

Typical SFC Conditions:

Stationary Phase: A variety of stationary phases can be used, including silica, diol, and ethylpyridine-based columns.

Mobile Phase: Supercritical CO2 is the primary mobile phase, often with a polar organic co-solvent (modifier) such as methanol or ethanol (B145695) to modulate the solvating power and improve peak shape.

Detection: Mass spectrometry is the preferred detector for SFC analysis of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational structure.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the presence of polar functional groups. For this compound, the key characteristic absorptions would be:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding.

C-O Stretching: A strong absorption in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration. The exact position can give clues about whether the alcohol is primary or secondary.

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the long alkyl chain.

Alkyl Chain Conformation: The C-C stretching and CH₂ twisting and rocking modes in the Raman spectrum are sensitive to the conformational order of the long alkyl chain. A high degree of all-trans conformation, indicative of a well-ordered crystalline state, will result in sharp and well-defined bands.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
O-H Stretch (H-bonded)3200-3600 (broad, strong)IR
C-H Stretch (alkyl)2850-2960 (strong)IR, Raman
C-O Stretch1000-1200 (strong)IR
C-C Skeletal Modes800-1200Raman

X-ray Crystallography of Co-crystals or Derivatives for Definitive Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining single crystals of a long, flexible molecule like this compound can be extremely challenging.

Co-crystallization: To facilitate the formation of high-quality crystals, this compound can be co-crystallized with another molecule (a co-former) that has a rigid structure and can form strong intermolecular interactions, such as hydrogen bonds, with the diol. This can lead to a well-ordered crystal lattice suitable for X-ray diffraction analysis.

Derivatization: Alternatively, the diol can be derivatized with a reagent containing a heavy atom (e.g., bromine or iodine). The presence of the heavy atom enhances the anomalous scattering of X-rays, which is crucial for the unambiguous determination of the absolute configuration of chiral centers using Flack's parameter.

The successful application of X-ray crystallography would provide precise information on bond lengths, bond angles, and the absolute configuration (R/S) of the stereogenic centers at positions 1 and 2, thus providing a complete and unambiguous structural elucidation of this compound.

Biochemical and Biological Research Roles of Very Long Chain Vicinal Diols

Integration and Organization within Biological Membrane Systems and Lipid Rafts

The extreme length of the 51-carbon aliphatic chain of Henpentacontane-1,2-diol suggests it would have profound effects on the structure and organization of biological membranes. Like other very long-chain fatty acids (VLCFAs), it is a constituent of cellular lipids and can be integrated into structures like glycerophospholipids and sphingolipids nih.gov.

Theoretical models are used to predict the behavior of lipid molecules within a membrane's fluid environment. Coarse-grained models for various phospholipids (B1166683) demonstrate that properties like bilayer thickness and compressibility change linearly with the length of the hydrophobic tails nih.gov.

Based on these principles, the intercalation of this compound into a standard phospholipid bilayer would be theoretically modeled as follows:

Membrane Thickening: The 51-carbon chain is substantially longer than the typical 16-20 carbon tails of common membrane phospholipids. Its insertion would likely force a significant local increase in the thickness of the membrane bilayer to accommodate its length, minimizing hydrophobic mismatch.

Interdigitation: A molecule of this length could span the entire bilayer and interdigitate with the acyl chains of the opposing leaflet. This would create a strong tethering effect, significantly reducing the independent movement of the two leaflets.

Lipid Raft Association: The preference for an ordered environment suggests that this compound would preferentially partition into or promote the formation of lipid rafts. These microdomains are enriched in cholesterol and sphingolipids and are characterized by a higher degree of order and reduced fluidity compared to the surrounding bilayer.

Table 1: Predicted Biophysical Effects of this compound on a Model Phospholipid Bilayer

Property Predicted Effect Rationale
Bilayer Thickness Significant Local Increase Accommodation of the C51 chain length to avoid hydrophobic exposure.
Acyl Chain Order Increased (Gel-Phase Induction) Strong van der Waals forces from the long, saturated chain reduce lipid tail motion biorxiv.org.
Membrane Fluidity Decreased Increased order and restricted movement of neighboring lipids.
Interleaflet Coupling Increased Potential for the C51 chain to span the bilayer and interdigitate with the opposing leaflet.
Lateral Diffusion Decreased The large size and strong interactions of the diol would hinder free movement within the bilayer.

While direct microscopic studies on this compound are not available, investigations into how other lipophilic, long-chain molecules interact with membranes provide valuable insights. The accumulation of hydrophobic molecules within the membrane leads to an expansion of the bilayer and an increase in fluidity nih.gov. However, this effect is typical for shorter-chain, often cyclic or aromatic, hydrocarbons nih.gov.

For very long-chain saturated lipids, the opposite effect is generally observed. Coarse-grained molecular dynamics simulations show that high concentrations of very long-chain lipids lead to the formation of a gel phase, characterized by high order parameters and a hexagonal arrangement of lipid tails biorxiv.org.

Experimental techniques used to study such phenomena include:

Differential Scanning Calorimetry (DSC): This technique could be used to measure how the diol affects the temperature and enthalpy of the main phase transition of model membranes (e.g., DMPC or DMPG) nih.gov. It would be expected that this compound would broaden and shift the phase transition to a higher temperature, indicative of membrane stabilization.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR): This method provides information on the phase behavior of lipids. The presence of a very long-chain diol would likely suppress non-lamellar phases and stabilize the bilayer structure nih.gov.

Fluorescence Microscopy: Using fluorescent probes that are sensitive to membrane order (like Laurdan), microscopy could visualize the formation of ordered domains (lipid rafts) induced by the incorporation of the diol.

These investigations collectively suggest that exogenous very long-chain diols like this compound would act as membrane stabilizers, decreasing permeability and fluidity by inducing a more ordered, gel-like state.

Participation in Cellular Metabolic and Catabolic Pathways

Very long-chain vicinal diols are known metabolites in various biological systems, often arising from the enzymatic processing of fatty acids. Their participation can be as signaling molecules, metabolic intermediates, or structural components.

The metabolic pathways for a C51 diol would likely involve enzymes that handle other very long-chain fatty acids and alcohols.

Enzymatic Oxidation: The two hydroxyl groups of this compound are primary targets for oxidation. Alcohol dehydrogenases could oxidize the primary alcohol at the C-1 position to an aldehyde and then to a carboxylic acid, forming a 2-hydroxy very long-chain fatty acid. Dihydrodiol dehydrogenases are known to catalyze the oxidation of trans-dihydrodiols to catechols, which are then further processed nih.govdntb.gov.ua. This type of oxidation is a key step in the degradation of aromatic hydrocarbons but demonstrates the existence of enzymes capable of acting on diol functionalities nih.gov.

Reduction: While less common for a catabolic pathway, the hydroxyl groups could theoretically be reduced to a saturated alkane, although this is an energetically demanding process. More plausibly, reduction reactions would occur at other positions if the chain were unsaturated.

Chain Elongation/Shortening (β-oxidation): If this compound were first oxidized to a carboxylic acid, it could then become a substrate for the fatty acid elongation cycle or, more likely, for degradation via β-oxidation in peroxisomes nih.gov. The β-oxidation of VLCFAs is a critical metabolic pathway, and any intermediates derived from the diol would likely enter this cycle. The presence of the C-2 hydroxyl group might require specialized enzymes for processing, similar to the α-oxidation of phytanic acid.

Long-chain diols are established as important lipids in specific organisms, indicating their role as key biosynthetic products rather than just transient intermediates.

Prokaryotic Systems: In the thermophilic bacterium Thermomicrobium roseum, the membrane is uniquely constructed from 1,2-diols of C18 to C23 chain lengths, which replace the more common glycerolipids nih.gov. This demonstrates that diols can serve as the fundamental backbone for membrane lipids in prokaryotes.

Eukaryotic Systems: In eukaryotic microalgae of the class Eustigmatophyceae, long-chain alkyl diols (LCDs) with chain lengths up to C32 are major lipid components, often found in the outer cell wall oup.comresearchgate.net. Studies in Nannochloropsis species suggest that these diols are actively produced from C14-C18 fatty acids through processes involving fatty acid elongases (FAEs) and polyketide synthases (PKSs) researchgate.net. This positions LCDs as significant end-products of specialized lipid biosynthetic pathways in these eukaryotes.

Given these precedents, this compound could potentially function as a structural lipid in yet-unidentified organisms adapted to specific environmental niches. Alternatively, vicinal diols are increasingly recognized as important signaling molecules that can promote inflammation, in contrast to their parent epoxy fatty acids which often help resolve it nih.govmdpi.com.

The metabolism of a C51 diol would require a suite of specialized enzymes capable of handling extremely long aliphatic chains. While enzymes specific to this compound have not been identified, research on analogous pathways provides a clear indication of the types of enzymes involved.

Fatty Acid Elongases (ELOVL): The synthesis of the C51 backbone would depend on fatty acid elongases. In mammals, there are seven ELOVL enzymes (ELOVL1-7), each with specificity for fatty acids of different lengths and saturation levels nih.gov. ELOVL1 and ELOVL4 are responsible for synthesizing VLCFAs (C20 and longer), and a similar enzymatic system would be required to produce a C51 precursor nih.gov.

Dioxygenases and Diol Synthases: The formation of the vicinal diol group from a fatty acid precursor is a critical step. In the bacterium Pseudomonas aeruginosa, an oleate-diol synthase pathway has been described involving a 10S-dioxygenase (10S-DOX) and a 7S,10S-diol synthase (7,10-DS) ub.eduresearchgate.net. These enzymes are responsible for the oxygenation of long-chain fatty acids to produce diols researchgate.net.

Cytochrome P450 Monooxygenases: These enzymes are well-known for their role in hydroxylating fatty acids. An enzymatic cascade involving a P450 enzyme could hydroxylate a C51 fatty acid at one position, followed by the action of an epoxide hydrolase to create the vicinal diol structure.

Table 2: Potential Enzyme Classes Involved in this compound Metabolism

Enzyme Class Proposed Role Example from Literature Reference
Fatty Acid Elongases (ELOVL) Synthesis of the C51 aliphatic chain precursor from shorter fatty acids. Mammalian ELOVL1 and ELOVL4 synthesize VLCFAs. nih.gov
Polyketide Synthases (PKS) Alternative pathway for chain elongation and hydroxylation. Implicated in long-chain diol synthesis in Nannochloropsis. researchgate.net
Dioxygenases / Diol Synthases Introduction of the vicinal diol functionality onto the aliphatic chain. 10S-DOX and 7,10-DS in Pseudomonas aeruginosa convert oleic acid to a diol. ub.eduresearchgate.net
Alcohol Dehydrogenases (ADH) Oxidation of the hydroxyl groups during catabolism. Broad-specificity ADHs are ubiquitous. researchgate.net
Dihydrodiol Dehydrogenases Oxidation of the diol group to a catechol-like intermediate for further degradation. Involved in the metabolism of polycyclic aromatic hydrocarbon dihydrodiols. nih.gov

Function as Biomarkers and Environmental Proxies in Geochemical Research

Very long-chain diols are significant lipid biomarkers that are preserved in sedimentary records and are widely used in geochemical research to reconstruct past environmental conditions.

Long-chain diols are valuable tools for paleoenvironmental reconstructions, with specific diol indices correlating to key environmental parameters such as sea surface temperature (SST), upwelling conditions, and terrestrial input.

Temperature: The Long-chain Diol Index (LDI) is a well-established proxy for reconstructing past sea surface temperatures. vliz.benih.govoup.comub.edupnas.orgjci.org This index is based on the relative abundance of C28 and C30 1,13-diols and C30 and C32 1,15-diols. dntb.gov.ua The LDI generally shows a strong correlation with annual mean SST. oup.comjci.org However, some studies suggest it may preferentially record temperatures of the warmest seasons. vliz.benih.gov The application of the LDI has been tested in various oceanic regions and has shown potential for reconstructing SSTs over geological timescales, including the early Pleistocene. jci.org

Upwelling: The relative abundance of different types of long-chain diols can serve as an indicator of upwelling, a process that brings nutrient-rich deep water to the surface. Specifically, an increased proportion of 1,14-diols, which are primarily produced by Proboscia diatoms, relative to 1,13-diols is used to trace high nutrient conditions associated with upwelling. researchgate.netfrontiersin.orgethz.ch This "diol index" has been successfully applied to reconstruct past upwelling intensity in various marine environments. frontiersin.org

Riverine Input: The presence and relative abundance of certain long-chain diols can indicate the input of organic matter from terrestrial sources into the marine environment. The C32 1,15-diol, in particular, is considered a marker for riverine input. vliz.bepnas.org An index based on the fractional abundance of the C32 1,15-diol has been developed to trace terrestrial organic matter in coastal and marine sediments. researchgate.netnih.gov

Table 1: Long-Chain Diol Based Paleoenvironmental Proxies

Proxy Name Formula Environmental Parameter Reference
Long-chain Diol Index (LDI) [C30 1,15-diol] / ([C28 1,13-diol] + [C30 1,13-diol] + [C30 1,15-diol]) Sea Surface Temperature oup.com
Diol Index (for upwelling) [(C28 + C30) 1,14-diols] / ([(C28 + C30) 1,13-diols] + [(C28 + C30) 1,14-diols]) Upwelling/High Nutrients researchgate.net
Riverine Input Proxy Fractional abundance of C32 1,15-diol Riverine Input researchgate.netnih.gov

While the direct biological sources of this compound are unknown, the sources of other very long-chain diols are better understood. The C28-C32 1,13- and 1,15-diols are primarily produced by certain species of eustigmatophyte algae. vliz.benih.gov In contrast, the 1,14-diols are predominantly synthesized by marine diatoms of the genus Proboscia. dntb.gov.uafrontiersin.org

Tracing the environmental fate of these compounds involves analyzing their distribution in various environmental compartments, such as the water column and sediments. Studies using sediment traps have shown that a relatively small percentage of long-chain diols produced in the surface ocean are preserved in the underlying sediments. researchgate.net Their distribution in complex matrices like sediments is influenced by transport processes, such as hydrodynamic sorting and lateral transport, which can be linked to grain size. dntb.gov.uafrontiersin.org

The preservation of very long-chain diols in sediments is crucial for their use as paleoenvironmental proxies. These compounds are generally considered to be well-preserved over geological timescales. uu.nl Their resistance to degradation is partly attributed to their potential association with algaenan, a resistant biopolymer found in the outer walls of some microalgae. dntb.gov.ua

However, diagenetic processes, which are the physical and chemical changes that occur in sediments after deposition, can potentially alter the original long-chain diol signal. Studies have investigated the impact of factors like oxygen exposure on the stability of these compounds. One study involving the aerobic incubation of an LCD-producing alga found that while the concentrations of the diols changed significantly, the LDI temperature proxy remained relatively stable after prolonged degradation. vliz.be This suggests that the proxy may be robust against certain diagenetic alterations. Another study noted that diagenesis might affect some diol-based indices, such as the diol saturation index (DSI). researchgate.netawi.de

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes) in Model Systems

The interaction of very long-chain vicinal diols with biological macromolecules is an area of active research, with implications for understanding their biological functions. While no studies have specifically investigated this compound, research on other long-chain lipids provides some insights.

Specific data on the modulation of enzyme activity by this compound is not available. However, the broader class of vicinal diols, which are often metabolites of epoxy fatty acids, are known to possess biological activity. nih.govresearchgate.net These diols are formed through the action of epoxide hydrolases. nih.govresearchgate.net Research has shown that some lipid vicinal diols can promote inflammation, which suggests they interact with and modulate the activity of enzymes and receptors involved in inflammatory pathways. nih.govresearchgate.net

The biosynthesis of diols from renewable biomass in engineered microorganisms involves a range of enzymes. nih.gov Furthermore, enzymes are utilized in the synthesis of optically active long-chain diols through processes like the enzymatic hydrolysis of cyclic carbonates. oup.com In some bacteria, such as Pseudomonas aeruginosa, a diol synthase metabolic pathway involving specific enzymes has been characterized. ub.edu

Direct binding studies and ligand-receptor interaction data for this compound are not found in the current scientific literature. However, studies on very long-chain fatty acids (VLCFAs), which are structurally related to very long-chain diols, have explored their interactions with proteins. For instance, the binding of hexacosanoic acid (a C26 VLCFA) to bovine serum albumin (BSA) has been investigated. jci.org These studies show that the binding affinity and capacity of albumin for VLCFAs decrease with increasing chain length. researchgate.net Such interactions are important for the transport and bioavailability of these lipids in biological systems.

The biological activity of other vicinal diols, such as their role in regulating ion channel activity, points to interactions with specific cellular components, likely receptor proteins. nih.govresearchgate.net Additionally, certain vicinal diols, like the exocyclic 1,2-diol of galactofuranose, are recognized by immune lectins, indicating specific ligand-receptor interactions. wikipedia.org

Theoretical and Computational Chemistry of Henpentacontane 1,2 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. researchgate.netnrel.govmpg.de For a molecule as large as Henpentacontane-1,2-diol, DFT provides a balance between computational cost and accuracy. nrel.gov

The electronic structure of this compound is largely defined by the two hydroxyl (-OH) groups at one end of the long aliphatic chain. These groups introduce polarity and are the primary sites for chemical reactions. fiveable.mechemistrysteps.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of chemical reactivity. ossila.com The HOMO is the orbital most likely to donate an electron, while the LUMO is the most likely to accept one. ossila.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's stability; a larger gap suggests lower reactivity. ossila.comdergipark.org.tr

Reactivity Descriptors:

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. dergipark.org.tr

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of charge transfer. dergipark.org.tr

A hypothetical set of quantum chemical parameters for this compound, calculated at the B3LYP/6-31G(d) level of theory, is presented in the table below.

ParameterValueUnit
EHOMO-6.85eV
ELUMO1.15eV
HOMO-LUMO Gap (ΔE)8.00eV
Ionization Potential (I)6.85eV
Electron Affinity (A)-1.15eV
Electronegativity (χ)2.85eV
Chemical Hardness (η)4.00eV
Chemical Softness (S)0.25eV-1

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Due to its long, flexible alkyl chain, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore this conformational landscape and understand the molecule's dynamic behavior and intermolecular interactions.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By integrating Newton's equations of motion over time, the trajectory of the molecule can be simulated, providing insights into its preferred shapes and how it interacts with its environment (e.g., a solvent or a biological membrane).

For this compound, MD simulations would likely reveal that the long alkyl chain exhibits significant flexibility, with numerous gauche and anti conformations along the carbon-carbon bonds. The diol headgroup, however, would be more constrained due to the potential for intramolecular hydrogen bonding between the two hydroxyl groups. ebsco.com

When interacting with other molecules, the diol headgroup would be the primary site for polar interactions, such as hydrogen bonding with water or other polar molecules. The long alkyl tail would engage in nonpolar van der Waals interactions, making the molecule amphiphilic. In an aqueous environment, these molecules would likely self-assemble to minimize the unfavorable interactions between the hydrophobic tails and water.

In Silico Prediction of Spectroscopic Signatures and Fragmentation Pathways

Computational methods can predict various spectroscopic properties of this compound, which can aid in its identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic IR peaks would be predicted for the O-H stretching of the hydroxyl groups (typically in the 3200-3600 cm-1 region), C-O stretching (around 1050-1150 cm-1), and C-H stretching and bending vibrations of the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, distinct signals would be predicted for the protons and carbons of the diol group (CH-OH), which would be downfield compared to the signals from the long alkyl chain.

Mass Spectrometry (MS): The fragmentation pathways of this compound upon ionization can be predicted by calculating the energies of potential fragment ions. For a long-chain diol, characteristic fragmentation would involve the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. libretexts.org Other likely fragmentations would involve the loss of water and successive losses of alkyl fragments.

A table of predicted key spectroscopic data for this compound is provided below.

Spectroscopic TechniquePredicted SignatureDescription
IR~3300 cm-1 (broad)O-H stretch
IR~2850-2960 cm-1C-H stretch
1H NMR~3.4-3.7 ppmCH-OH protons
13C NMR~70-75 ppmCH-OH carbons
Mass Spec (EI)Cleavage between C1 and C2α-cleavage

Structure-Activity Relationship (SAR) Modeling for Functional Insights

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a molecule with its biological or chemical activity. For a molecule like this compound, where experimental data may be scarce, SAR modeling can provide valuable predictions about its potential functions.

SAR models are typically built using a dataset of molecules with known activities. While specific activity data for this compound is not available, SAR models for related long-chain alcohols and diols can offer insights. These models often use molecular descriptors, which are numerical representations of the molecule's properties.

Key descriptors for this compound in a SAR model would include:

Topological Descriptors: These describe the connectivity of the atoms, such as the number of carbon atoms and the presence of the diol functional group.

Geometrical Descriptors: These relate to the 3D shape of the molecule, such as its surface area and volume.

Electronic Descriptors: These are derived from quantum chemical calculations and include parameters like the HOMO-LUMO gap, dipole moment, and partial charges on the atoms.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity.

Given its long alkyl chain, this compound would have a high logP value, suggesting it is highly lipophilic and could potentially interact with cell membranes. The diol headgroup provides a site for specific hydrogen bonding interactions, which could be important for binding to biological targets. SAR models could be used to predict its potential as, for example, a surfactant, an antimicrobial agent, or a component of lipid bilayers.

Derivatization and Chemical Modifications for Research Applications

Synthesis of Isotopically Labeled Henpentacontane-1,2-diol for Tracing Studies

Isotopic labeling is an indispensable technique for tracking the metabolic fate and distribution of molecules within biological or chemical systems without altering their chemical properties. nih.gov For a long-chain aliphatic diol like this compound, stable isotopes such as deuterium (²H) or carbon-13 (¹³C) can be incorporated to create tracers for mechanistic and metabolic studies.

The synthesis of labeled this compound can be approached through several established methods:

Use of Labeled Precursors: A common strategy involves the use of starting materials that already contain the desired isotopes. For instance, a multi-step synthesis could begin with a short-chain, isotopically labeled alkyl halide or aldehyde, which is then extended through a series of carbon-carbon bond-forming reactions (e.g., Grignard reactions, Wittig reactions) to build the full 51-carbon backbone. Subsequent functional group manipulations would then establish the 1,2-diol moiety.

Catalytic Hydrogenation/Deuteration: If a synthetic route proceeds via an intermediate containing a double or triple bond at a specific position, catalytic hydrogenation using deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C) can introduce deuterium atoms with high specificity. researchgate.net

Reduction of Carbonyl Groups: The 1,2-diol can be synthesized from a corresponding α-hydroxy ketone intermediate. The reduction of the ketone can be performed using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to introduce a deuterium atom at the C2 position.

These synthetic approaches allow for the precise placement of isotopic labels, creating powerful tools for quantitative analysis in complex environments through techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Preparation of Esters, Ethers, and Other Functionalized Derivatives for Mechanistic Investigations

To investigate the structure-activity relationships and reaction mechanisms involving this compound, its hydroxyl groups can be converted into a range of functional derivatives. The preparation of esters and ethers are fundamental transformations in this context.

Esterification: Esters of this compound can be synthesized through reaction with carboxylic acids or their more reactive derivatives (e.g., acid chlorides, anhydrides).

Fischer Esterification: Direct reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) can produce the corresponding mono- or di-ester.

Acylation with Acid Chlorides: A more facile method involves reacting the diol with an acid chloride in the presence of a non-nucleophilic base like pyridine. This method proceeds under milder conditions and is often higher yielding.

Etherification: The synthesis of ethers from this compound typically involves the activation of the hydroxyl group.

Williamson Ether Synthesis: This classic method involves deprotonating the diol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage. This can be used to prepare mono- or di-ethers.

Silyl Ether Formation: For use as a protecting group or to enhance solubility in nonpolar solvents, the hydroxyl groups can be converted to silyl ethers by reacting the diol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. harvard.edu

These functionalized derivatives are instrumental in probing how modifications to the hydroxyl groups affect the molecule's physical properties, chemical reactivity, and interactions in various systems.

Polymerization Studies of this compound as a Monomer in Advanced Materials Research (Focus on Synthetic Methodologies)

The presence of two hydroxyl groups makes this compound a suitable monomer for step-growth polymerization, enabling its use in the synthesis of novel polymers such as polyesters and polyurethanes. ksu.edu.sa The extremely long 51-carbon aliphatic chain is a unique structural feature that can impart significant flexibility, hydrophobicity, and potentially unique thermal and mechanical properties to the resulting materials.

Synthetic methodologies for polymerizing long-chain diols generally focus on achieving high molecular weights and controlling the polymer architecture. libretexts.org Common methods include condensation polymerization, where the diol is reacted with a co-monomer such as a dicarboxylic acid (for polyesters) or a diisocyanate (for polyurethanes), typically at elevated temperatures to drive the reaction by removing a small molecule byproduct like water. ksu.edu.sa

An environmentally benign and highly selective alternative to traditional polycondensation is enzymatic polymerization. nih.gov Lipases, particularly immobilized Candida antarctica lipase B (CALB), have proven to be exceptionally effective catalysts for the synthesis of polyesters from long-chain diols and dicarboxylic acids or their esters. nih.govacs.org

The key advantages of this methodology include:

High Selectivity: Enzymes can selectively catalyze reactions, minimizing side products.

Mild Reaction Conditions: Enzymatic polymerizations are typically conducted at moderate temperatures (60-90 °C), which prevents thermal degradation of monomers and polymers.

Environmental Sustainability: The process avoids the use of harsh metal catalysts and toxic solvents.

Research has shown that for aliphatic diols, longer chain lengths can lead to increased enzymatic reactivity and result in the production of polyesters with higher molecular weights. nih.gov This is attributed to both the enhanced reactivity of longer diols and the better solubility of the growing polymer chains in the reaction medium, which prevents premature precipitation and allows for continued chain growth. nih.gov The reaction is typically carried out in two stages: an initial phase under nitrogen followed by a second phase under vacuum to effectively remove the condensation byproduct (e.g., water or methanol) and drive the polymerization towards higher molecular weight products. nih.govacs.org

The use of this compound as a monomer opens avenues for creating novel polymeric materials with properties that can be precisely controlled or "tuned." mdpi.comrsc.org The properties of the final polymer are dictated by the chemical structure of its constituent monomers. frontiersin.org

By strategically selecting co-monomers to polymerize with this compound, a wide range of material characteristics can be achieved:

Flexibility and Thermal Properties: The long, flexible aliphatic chain of this compound will act as a "soft segment" in the polymer. Co-polymerizing it with rigid monomers, such as aromatic dicarboxylic acids (e.g., 2,5-furandicarboxylic acid) or cyclic diols, can create segmented copolymers with distinct soft and hard domains. whiterose.ac.uknih.gov The ratio of these segments allows for the tuning of properties like the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

Mechanical Strength: Incorporating rigid aromatic or cyclic structures into the polymer backbone generally increases tensile strength and hardness. researchgate.net By varying the co-monomer, materials ranging from soft elastomers to more rigid plastics can be synthesized.

Degradability: If the diol is polymerized with monomers containing cleavable linkages (e.g., esters), the resulting polymer can be designed to be degradable, which is a key feature for applications in sustainable materials. nih.gov

The relationship between diol chain length and the molecular weight of enzymatically synthesized furan-based copolyesters is a clear example of how monomer structure influences final polymer properties.

Table 1. Effect of α,ω-Aliphatic Linear Diol (α,ω-ALD) Chain Length on the Molecular Weight of Enzymatically Synthesized Furan-Based Copolyesters. nih.gov
Aliphatic Diol MonomerNumber of Carbon AtomsNumber Average Molecular Weight (Mn) (g mol-1)Weight Average Molecular Weight (Mw) (g mol-1)Dispersity (Đ)
1,6-Hexanediol65700107001.9
1,8-Octanediol813700405003.0
1,12-Dodecanediol1220600457002.2

This data illustrates that increasing the carbon chain length of the diol monomer from 6 to 12 results in a significant increase in both the number average and weight average molecular weights of the final polymer. nih.gov This trend suggests that a very long-chain diol like this compound could be utilized to synthesize polyesters of exceptionally high molecular weight, leading to materials with enhanced mechanical properties for academic exploration. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Henpentacontane 1,2 Diol

Development of Novel Synthetic Routes for Specific Stereoisomers

The synthesis of a molecule with the complexity of Henpentacontane-1,2-diol presents significant challenges, particularly concerning stereochemical control. The two adjacent hydroxyl groups can exist in different spatial arrangements, leading to multiple stereoisomers. As biological systems are often highly sensitive to stereochemistry, the ability to synthesize specific isomers is crucial for investigating function.

Future synthetic research will likely focus on adapting and refining existing methodologies for creating vicinal diols to accommodate the ultra-long C51 backbone. nih.govrsc.org Current advanced methods for synthesizing 1,2-anti diols, which are often challenging to produce with high enantioselectivity, include asymmetric epoxidation followed by hydrolysis or asymmetric ring opening/cross metathesis (AROCM) of dioxygenated cyclobutenes. nih.gov The Sharpless asymmetric dihydroxylation is a powerful tool for creating vicinal diols, though it can show low enantioselectivity for certain substrate types. nih.gov

Researchers will need to develop robust catalytic systems that can maintain high fidelity and yield over the course of synthesizing such a large molecule. The development of a single-step catalytic transformation that can establish multiple stereocenters simultaneously would be a powerful approach for improving atom economy and reducing the step count of a complex synthesis. nih.gov Exploring catalytic enantioselective additions of organometallic reagents to functionalized aldehydes is another promising avenue. organic-chemistry.org The ultimate goal is to create a synthetic toolbox that allows for the precise, on-demand construction of any desired stereoisomer of this compound, enabling detailed structure-activity relationship studies.

Identification of Undiscovered Natural Sources and Biological Pathways

While this compound has not been prominently identified in nature, related long-chain diols (LCDs) are known to be produced by various organisms, particularly microalgae. oup.comresearchgate.net Species of Nannochloropsis, for instance, produce a range of hydroxylated compounds, including LCDs. oup.com These discoveries suggest that natural sources of this compound may exist in unexplored or extreme environments.

Future research will involve screening diverse biological sources, such as marine microorganisms, soil bacteria, and symbiotic organisms, for the presence of this and other ultra-long-chain lipids. The investigation of river systems and marine environments has already revealed a wide distribution of other LCDs, such as the C32 1,15-diol, suggesting that the necessary biological machinery for producing long-chain lipids is widespread. researchgate.net

Once a natural source is identified, the next frontier is to elucidate the biosynthetic pathway. This will require a combination of genomics, transcriptomics, and metabolomics. By analogy with known pathways for other LCDs, the biosynthesis of this compound likely involves a series of fatty acid elongase enzymes to construct the C51 backbone, followed by the action of specific hydroxylases to introduce the diol functionality. oup.com Identifying the genes and enzymes responsible for these steps could enable the future biotechnological production of this compound and its derivatives.

Advancements in High-Throughput Analytical Platforms for Ultra-Long-Chain Lipidomics

The study of ultra-long-chain lipids like this compound is heavily dependent on the capabilities of analytical chemistry. The inherent properties of such molecules—low abundance, high hydrophobicity, and poor ionization efficiency—pose significant challenges for detection and quantification.

Current lipidomic analyses often rely on mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). nih.govrsc.orgrsc.org However, standard methods may not be sufficient for ultra-long-chain compounds. Future advancements will require the development of specialized analytical platforms.

Key areas for development include:

Novel Chromatographic Separations: Ultra-high-performance liquid chromatography (UHPLC) can reduce run times, but new column chemistries and solvent systems will be needed to effectively resolve ultra-long-chain lipids. chromatographyonline.com Supercritical fluid chromatography (SFC) may offer advantages for separating highly nonpolar molecules.

Enhanced Mass Spectrometry: Improving the sensitivity of MS detection is critical. This could involve developing new derivatization strategies to enhance ionization or employing more advanced techniques like trapped ion-mobility mass spectrometry (TIMS), which adds a fourth dimension of separation and can differentiate coeluting isomers. chromatographyonline.comnih.gov

High-Throughput Screening: To analyze large sample sets for discovering natural sources or screening for biological activity, high-throughput methods are essential. nih.govsonar.chchromatographyonline.com This involves integrating automated sample preparation with rapid analytical techniques like direct infusion mass spectrometry (DI-MS) or fast-gradient LC-MS. nih.govacs.org

The table below summarizes the evolution of analytical techniques for complex lipids, highlighting the future needs for studying compounds like this compound.

Analytical Parameter Current Standard Techniques Emerging & Future Directions
Separation Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC), Multi-dimensional Chromatography chromatographyonline.com
Detection Mass Spectrometry (MS), Tandem MS (MS/MS)High-Resolution Mass Spectrometry (HRMS), Trapped Ion-Mobility MS (TIMS), Novel Derivatization Reagents chromatographyonline.comnih.gov
Throughput Manual Sample Prep, Long Gradient TimesAutomated Solid-Phase Extraction (SPE), Direct Infusion MS (DI-MS), Fast-Gradient UHPLC-HRMS nih.govchromatographyonline.com
Identification Comparison to Standards, Spectral LibrariesAdvanced Fragmentation Strategies, Computational Prediction of Spectra

Exploration of Unconventional Biological Roles and Signaling Mechanisms

The biological functions of most very-long-chain lipids are not well understood. While some serve as structural components of membranes or as energy storage molecules, there is growing evidence that specific lipid diols can act as potent signaling molecules. nih.gov For example, certain diols derived from fatty acids (e.g., DiHOMEs) are known to be pro-inflammatory mediators. nih.gov Other lipid diols have been implicated in pain and inflammation by impairing neutrophil responses and blocking ion channels. nih.gov

Future research into this compound should therefore look beyond conventional roles. Its extreme chain length could confer unique biophysical properties within cell membranes, potentially influencing the formation of lipid rafts, membrane fluidity, or the function of embedded proteins.

Furthermore, this compound or its metabolites could act as ligands for nuclear receptors or other cellular sensors, initiating specific signaling cascades. Its vicinal diol group is a common motif in biological recognition; for example, the exocyclic 1,2-diol of galactofuranose is recognized by immune lectins. wikipedia.org This raises the possibility that this compound could interact with specific protein targets to regulate cellular processes. Exploring these unconventional roles will require sophisticated cell-based assays, advanced imaging techniques, and interaction proteomics to identify binding partners.

Integration into Supramolecular Assemblies and Nanomaterials for Academic Research

Supramolecular chemistry involves the design of complex, functional structures held together by non-covalent interactions. rsc.orgresearchgate.net Amphiphilic molecules, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, are ideal building blocks for such assemblies. nih.gov this compound, with its polar diol "head" and its massive nonpolar C51 "tail," is an archetypal amphiphile.

This structure makes it a fascinating candidate for academic research in materials science and nanotechnology. In aqueous environments, these molecules could self-assemble into a variety of nanostructures. The dynamic and often stimuli-responsive nature of these assemblies makes them "smart" materials. nih.gov

Potential research directions include:

Formation of Novel Nanostructures: Investigating the self-assembly of this compound to form micelles, vesicles (liposomes), nanotubes, or lamellar sheets. The extreme chain length may lead to structures with unusual thickness, stability, or phase behavior.

Drug Delivery Vehicles: Using self-assembled vesicles to encapsulate therapeutic agents. The ultra-long lipid tails could create highly stable, impermeable membranes, potentially useful for protecting sensitive drugs or achieving slow, sustained release. ub.edu

Biocompatible Surfaces and Scaffolds: Creating coatings or 3D scaffolds from this compound assemblies for applications in biomedical engineering, such as tissue engineering or medical implants.

The table below outlines potential supramolecular structures that could be formed from this compound and their academic research applications.

Supramolecular Assembly Potential Driving Force Potential Academic Research Application
Micelles Hydrophobic effect in polar solventsSolubilization of nonpolar compounds; nanoreactors
Vesicles (Liposomes) Bilayer formation in aqueous solutionModel cell membranes; drug encapsulation and delivery studies ub.edu
Nanotubes/Fibers Directional hydrogen bonding and van der Waals forcesScaffolds for molecular electronics; templates for material synthesis
Organogels Entanglement of self-assembled fibers in organic solventsMatrices for controlled release; templates for porous materials

By exploring these avenues, researchers can leverage the unique molecular architecture of this compound to build the next generation of functional nanomaterials. rsc.org

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